2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid
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Overview
Description
2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid is an organic compound with the molecular formula C9H9ClN2O3This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and an aminoacetic acid moiety, making it a versatile molecule for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid typically involves the reaction of 3-chloroaniline with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the coupling of the reactants, followed by purification steps to isolate the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)carbamoyl]amino}acetic acid
- 2-{[(2-Chlorophenyl)carbamoyl]amino}acetic acid
- 2-{[(3-Bromophenyl)carbamoyl]amino}acetic acid
Uniqueness
2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .
Biological Activity
2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid, also known by its CAS number 501074-67-5, is an organic compound characterized by a chlorophenyl group attached to a carbamoyl and amino functional group on an acetic acid backbone. Its molecular formula is C₉H₉ClN₂O₃, and it has a molecular weight of approximately 228.63 g/mol. This compound has garnered attention in biological research due to its potential therapeutic properties, particularly in the fields of pain management and anti-inflammatory applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The compound may exert its effects by inhibiting enzymes that play critical roles in inflammation, thereby reducing pain and inflammation symptoms.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds similar to this compound may exhibit anti-inflammatory and analgesic effects. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes. In vitro studies suggest that this compound interacts with proteins associated with inflammatory processes, which could lead to significant therapeutic benefits.
Cholinesterase Inhibition
Preliminary studies have shown that derivatives of this compound may act as cholinesterase inhibitors. For instance, related carbamates have demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating conditions like Alzheimer's disease . The IC50 values for these activities indicate that while the compound shows potential, further optimization may be required to enhance efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various carbamate derivatives on tumor cell lines including A549 (lung carcinoma) and MCF7 (breast cancer). The highest cytotoxicity was observed at concentrations around 50 μM, indicating potential for cancer therapeutics .
- Cholinesterase Inhibition : Research on cholinesterase inhibitors highlighted that certain derivatives exhibited stronger inhibition than established drugs like rivastigmine. The most effective inhibitors showed IC50 values lower than 50 µM against AChE, suggesting promising leads for drug development .
Table 1: Biological Activity Overview
Activity Type | Effect | IC50 (µM) | Reference |
---|---|---|---|
Anti-inflammatory | Inhibition of enzymes | Not specified | |
Cholinesterase Inhibition | AChE | <50 | |
Antiproliferative | MCF7 Cell Line | 32% inhibition at 50 μM |
Table 2: Structural Comparison with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-2-(3-chlorophenyl)acetic acid | C₈H₈ClNO₂ | Lacks carbamoyl group; simpler structure |
N-(3-Chlorophenyl)glycine | C₉H₈ClNO₂ | Contains glycine backbone; different functional groups |
3-Chlorobenzoic Acid | C₇H₅ClO₂ | Lacks amino functionality; purely carboxylic acid |
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-2-1-3-7(4-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGLZLOJYCGGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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